molecular formula C10H9NO B176164 Isoquinolin-7-ylmethanol CAS No. 158654-76-3

Isoquinolin-7-ylmethanol

Cat. No. B176164
M. Wt: 159.18 g/mol
InChI Key: VLONTUPZTAEOIH-UHFFFAOYSA-N
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Description

Isoquinolin-7-ylmethanol is a chemical compound with the molecular formula C10H9NO . It is a small molecule that falls under the category of experimental compounds .


Synthesis Analysis

The synthesis of isoquinoline derivatives, which includes Isoquinolin-7-ylmethanol, has been a subject of research. A metal-free approach for the synthesis of isoquinoline derivatives by means of photoinitiated deaminative [4+2] annulation of alkynes and N-amidepyridinium salts has been described . Another study discusses the synthesis of quinolines and their derivatives from α,β-unsaturated aldehydes .


Molecular Structure Analysis

The molecular structure of Isoquinolin-7-ylmethanol can be analyzed using various techniques such as single-crystal X-ray diffraction (SC-XRD) analysis and mass spectrometry (MS) .


Chemical Reactions Analysis

The chemical reactions involving Isoquinolin-7-ylmethanol can be analyzed using sensitivity analysis and optimization techniques . Another study discusses the synthesis of isoquinolones by visible-light-induced deaminative [4+2] annulation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of Isoquinolin-7-ylmethanol can be analyzed using various techniques .

Scientific Research Applications

In addition, Isoquinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

  • Pharmaceuticals

    • Isoquinoline is a crucial skeleton in the structure of various drugs . This includes medications used to manage pain and inflammation, cardiovascular diseases, and even some forms of cancer .
    • Several pharmaceutical drugs use isoquinoline as their core structure, known as the isoquinoline scaffold . This is often due to the compound’s aromaticity, which can interact with various biological targets .
    • One common example is the drug Papaverine, an opium alkaloid antispasmodic drug which is a non-selective phosphodiesterase inhibitor .
    • Another well-known drug with an isoquinoline structure is Noscapine, used as an antitussive agent .
  • Material Sciences

    • Isoquinoline has found extensive use in material sciences . Its unique chemical structure makes it an essential part of several materials .
  • Organic Synthesis

    • Isoquinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry .
    • They play a major role in the field of medicinal chemistry .
  • Alkaloids

    • Isoquinoline is an essential structure in several alkaloids – naturally occurring chemical compounds containing mostly basic nitrogen atoms .
  • Anesthetics

    • Isoquinoline is used in the production of certain anesthetics . An example is dimethisoquin .
  • Antihypertension Agents

    • Isoquinoline derivatives are used as antihypertension agents . Examples include quinapril and debrisoquine , both derived from 1,2,3,4-tetrahydroisoquinoline .
  • Synthesis of Isoquinoline

    • Isoquinoline can be synthesized through several methods . The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .
  • High-Boiling Solvent

    • Isoquinoline is a stable liquid with a boiling point of 237 °C that is frequently used in the laboratory as a basic high-boiling solvent .

Safety And Hazards

The safety information for Isoquinolin-7-ylmethanol indicates that it has several hazard statements including H301+H311+H331-H319-H373-H410. Precautionary statements include P260-P273-P280-P301+P310-P305+P351+P338-P311 .

Future Directions

The future directions for the research and development of Isoquinolin-7-ylmethanol are not explicitly mentioned in the available resources .

properties

IUPAC Name

isoquinolin-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-7-8-1-2-9-3-4-11-6-10(9)5-8/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLONTUPZTAEOIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475916
Record name ISOQUINOLIN-7-YLMETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinolin-7-ylmethanol

CAS RN

158654-76-3
Record name ISOQUINOLIN-7-YLMETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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